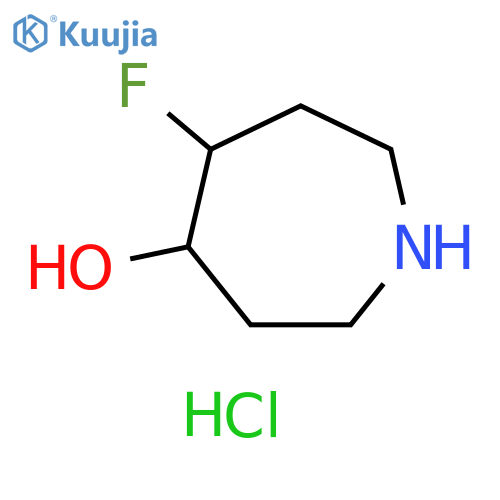

Cas no 1823331-71-0 (5-fluoroazepan-4-ol;hydrochloride)

5-fluoroazepan-4-ol;hydrochloride 化学的及び物理的性質

名前と識別子

-

- 5-Fluoroazepan-4-Ol Hydrochloride(WX601137)

- 5-FLUOROAZEPAN-4-OL HCL

- 5-Fluoroazepan-4-Ol Hydrochloride

- 5-fluoroazepan-4-ol;hydrochloride

- 1823331-71-0

- 5-Fluoroazepan-4-olhydrochloride

- CS-0129600

- MFCD27997422

- AS-61507

- AKOS027256164

-

- MDL: MFCD27997422

- インチ: 1S/C6H12FNO.ClH/c7-5-1-3-8-4-2-6(5)9;/h5-6,8-9H,1-4H2;1H

- InChIKey: JWVFFTARUWEVEV-UHFFFAOYSA-N

- ほほえんだ: FC1CCNCCC1O.Cl

計算された属性

- せいみつぶんしりょう: 169.0669699g/mol

- どういたいしつりょう: 169.0669699g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 89.1

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.3Ų

5-fluoroazepan-4-ol;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D763444-1g |

5-Fluoroazepan-4-ol hydrochloride |

1823331-71-0 | 95% | 1g |

$1085 | 2024-06-06 | |

| Chemenu | CM284836-1g |

5-Fluoroazepan-4-ol hydrochloride |

1823331-71-0 | 95% | 1g |

$*** | 2023-03-31 | |

| Chemenu | CM284836-1g |

5-Fluoroazepan-4-ol hydrochloride |

1823331-71-0 | 95% | 1g |

$1187 | 2021-06-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8140-1-1G |

5-fluoroazepan-4-ol;hydrochloride |

1823331-71-0 | 95% | 1g |

¥ 10,428.00 | 2023-04-14 | |

| 1PlusChem | 1P00I1PF-1g |

5-Fluoroazepan-4-ol hydrochloride |

1823331-71-0 | 95% | 1g |

$948.00 | 2024-06-18 | |

| Aaron | AR00I1XR-1g |

5-Fluoroazepan-4-ol hydrochloride |

1823331-71-0 | 95% | 1g |

$1037.00 | 2023-12-14 | |

| 1PlusChem | 1P00I1PF-500mg |

5-Fluoroazepan-4-ol hydrochloride |

1823331-71-0 | 95% | 500mg |

$670.00 | 2024-06-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8140-1-100mg |

5-fluoroazepan-4-ol;hydrochloride |

1823331-71-0 | 95% | 100mg |

¥3072.0 | 2024-04-23 | |

| Ambeed | A450420-1g |

5-Fluoroazepan-4-ol hydrochloride |

1823331-71-0 | 95+% | 1g |

$940.0 | 2024-07-28 | |

| A2B Chem LLC | AI41219-500mg |

5-Fluoroazepan-4-ol hydrochloride |

1823331-71-0 | 95% | 500mg |

$745.00 | 2024-04-20 |

5-fluoroazepan-4-ol;hydrochloride 関連文献

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

5-fluoroazepan-4-ol;hydrochlorideに関する追加情報

Research Briefing on 5-fluoroazepan-4-ol;hydrochloride (CAS: 1823331-71-0): Recent Advances and Applications in Chemical Biology and Medicine

5-fluoroazepan-4-ol;hydrochloride (CAS: 1823331-71-0) is a fluorinated azepane derivative that has recently gained attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by a seven-membered azepane ring with a fluorine substituent and a hydroxyl group, serves as a versatile scaffold for drug discovery, particularly in the development of central nervous system (CNS) targeting agents and enzyme inhibitors. Recent studies have explored its synthesis, pharmacological properties, and mechanism of action, positioning it as a promising candidate for further investigation.

A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for 5-fluoroazepan-4-ol;hydrochloride, achieving a 78% yield through a novel fluorination-cyclization strategy. The researchers emphasized the compound's stability under physiological conditions, making it suitable for in vivo studies. Structural analysis via X-ray crystallography revealed key interactions with biological targets, particularly gamma-aminobutyric acid (GABA) receptors, suggesting potential applications in neurological disorders such as epilepsy and anxiety.

In pharmacological evaluations, 5-fluoroazepan-4-ol;hydrochloride demonstrated selective binding to GABAA receptor subtypes, with an IC50 of 12.3 nM for the α5β2γ2 subtype. This specificity is significant for developing drugs with reduced side effects compared to non-selective GABA modulators. Additionally, molecular docking studies highlighted hydrogen bonding between the hydroxyl group and Thr262 of the receptor, providing insights for structure-activity relationship (SAR) optimization.

Beyond neurology, the compound has shown promise in oncology. A preclinical study in Bioorganic & Medicinal Chemistry Letters reported its role as a lysine-specific demethylase 1 (LSD1) inhibitor, with an EC50 of 0.45 μM in leukemia cell lines. The fluorine atom's electronegativity was critical for enhancing binding affinity to the flavin adenine dinucleotide (FAD) cofactor of LSD1, underscoring the importance of halogen interactions in drug design.

Future research directions include investigating 5-fluoroazepan-4-ol;hydrochloride's pharmacokinetics and toxicity profiles, as well as derivatization to improve blood-brain barrier penetration. Collaborative efforts between academic and industrial researchers are underway to advance this compound into clinical trials, particularly for CNS and oncology indications. The integration of computational modeling and high-throughput screening will further accelerate its development.

1823331-71-0 (5-fluoroazepan-4-ol;hydrochloride) 関連製品

- 1489174-95-9(2-Methoxy-4-(methylsulfanyl)butan-1-amine)

- 1234900-83-4(5-methyl-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide)

- 591723-37-4(Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate)

- 2228974-26-1(1-(2,5-difluoro-4-nitrophenyl)cyclobutane-1-carbonitrile)

- 2172278-29-2(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylbenzoylazetidin-3-yl}acetic acid)

- 929835-31-4(2-(2-propylpyridin-4-yl)-1,3-thiazole-4-carboxylic acid)

- 868217-41-8(2-{(4-nitrophenyl)methylsulfanyl}-1-(propane-1-sulfonyl)-4,5-dihydro-1H-imidazole)

- 478046-91-2(N-(3-Chlorophenyl)-4-(4-cyanophenyl)tetrahydro-1(2H)-pyrazinecarboxamide)

- 2228380-21-8(tert-butyl N-2-(4-aminobut-1-en-2-yl)-5-methoxyphenylcarbamate)

- 1806431-80-0(2,4-Dimethoxy-5-fluorotoluene)